molecular formula C22H25N5O3 B018748 2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one CAS No. 112559-69-0

2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one

Cat. No. B018748
M. Wt: 407.5 g/mol
InChI Key: VGUXNOOELCKLSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a complex organic molecule with multiple functional groups. It contains a triazolone ring, which is a type of heterocyclic compound. It also has a piperazine ring, which is a common feature in many pharmaceuticals. The presence of a hydroxyphenyl group indicates that it might have some degree of polarity and could participate in hydrogen bonding.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each targeting a specific functional group. The piperazine ring could be formed through a reaction of a diamine and a dihalide. The triazolone ring might be synthesized through a cyclization reaction.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques like NMR spectroscopy, X-ray crystallography, or mass spectrometry could be used to determine the structure.



Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. The hydroxyphenyl group could act as a nucleophile in certain reactions. The compound could also undergo reactions at the carbonyl group of the triazolone ring.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. It’s likely to be solid at room temperature. Its solubility would depend on the solvent used. The compound might exhibit chirality, which means it could exist as enantiomers with different biological activities.


Safety And Hazards

Without specific information, it’s hard to predict the safety and hazards of this compound. Standard procedures for handling chemicals should be followed.


Future Directions

Future research could focus on synthesizing the compound and studying its properties. If it’s a drug, studies could be conducted to understand its pharmacokinetics and pharmacodynamics.


Please note that this is a general analysis. For a detailed study, specific experimental data and further research would be required.


properties

IUPAC Name

4-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]-2-(3-oxobutan-2-yl)-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3/c1-16(17(2)28)27-22(30)26(15-23-27)20-5-3-18(4-6-20)24-11-13-25(14-12-24)19-7-9-21(29)10-8-19/h3-10,15-16,29H,11-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUXNOOELCKLSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40568614
Record name 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one

CAS RN

112559-69-0
Record name 4-{4-[4-(4-Hydroxyphenyl)piperazin-1-yl]phenyl}-2-(3-oxobutan-2-yl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40568614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one
Reactant of Route 2
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one
Reactant of Route 3
Reactant of Route 3
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one
Reactant of Route 4
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one
Reactant of Route 5
Reactant of Route 5
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one
Reactant of Route 6
2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.